molecular formula C6H4ClFIN B1426555 4-Chloro-5-fluoro-2-iodoaniline CAS No. 1094759-93-9

4-Chloro-5-fluoro-2-iodoaniline

Cat. No.: B1426555
CAS No.: 1094759-93-9
M. Wt: 271.46 g/mol
InChI Key: VQKNRDMUFGHRFG-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-iodoaniline is an aromatic amine with the molecular formula C6H4ClFIN This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on the benzene ring, making it a halogenated aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoro-2-iodoaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:

    Nitration: of a suitable precursor to introduce a nitro group.

    Reduction: of the nitro group to an amine.

    Halogenation: steps to introduce chlorine, fluorine, and iodine atoms at specific positions on the benzene ring.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency. Specific conditions such as temperature, pressure, and solvent choice are tailored to maximize the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-fluoro-2-iodoaniline can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding anilines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic systems.

Common Reagents and Conditions:

    Substitution: Reagents like sodium iodide in acetone for halogen exchange.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Major Products:

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dehalogenated anilines.

Scientific Research Applications

4-Chloro-5-fluoro-2-iodoaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its role in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Chloro-5-fluoro-2-iodoaniline exerts its effects depends on its application. In chemical reactions, the presence of multiple halogens can influence the reactivity and selectivity of the compound. The amino group can act as a nucleophile, participating in various substitution and coupling reactions. The specific pathways and molecular targets would depend on the context of its use, such as in drug development or material science.

Comparison with Similar Compounds

  • 2-Iodoaniline
  • 5-Fluoro-2-iodoaniline
  • 4-Chloro-2-iodoaniline

Comparison: 4-Chloro-5-fluoro-2-iodoaniline is unique due to the specific arrangement of halogens on the benzene ring, which can significantly affect its chemical properties and reactivity. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and efficiency in certain reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

4-chloro-5-fluoro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFIN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKNRDMUFGHRFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 4-chloro-3-fluoroaniline (25 g, 0.17 mmol) in 250 mL of H2O was added NaHCO3 (21.6 g, 0.25 mmol). After cooling to 0° C., iodine (43.5 g, 0.17 mmol) was added. After 18 h at rt, an additional 10.8 g of iodine was added and the reaction was stirred overnight. The reaction was extracted with DCM (4×250 mL), the combined organics were washed with sodium thiosulfate solution (2×250 mL) and brine (2×250 mL) and dried (Na2SO4). Purification by silica gel chromatography gave 47 g of Intermediate 5A. MS (ESI) m/z: 145.2 (M+H)+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
43.5 g
Type
reactant
Reaction Step Two
Quantity
10.8 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Iodine chloride (20.6 ml, 1M solution in DCM, 20.6 mmol) was added dropwise to a solution of 4-chloro-3-fluoroaniline (2 g, 13.7 mmol) in methanol (35 ml) at 0° C. and the reaction mixture was stirred for 1 h at room temperature. Volatiles were removed under reduced pressure, water was added and the mixture was extracted with dichloromethane. The combined organic layers were washed with water, dried with Na2SO4 and evaporated. The remaining residue was purified by chromatography with three consecutive columns (silica gel, heptane/EtOAc 98:2-93:7 and twice heptane/EtOAc 98:2-95:5) to obtain the title compound (2.51 g, 67%) as dark red solid. MS (ESI): 272.1 (M+H)+.
Quantity
20.6 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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